2-Methoxy-5-[5-(3,4,5-trimethoxyphenyl)-1,2,3-thiadiazol-4-yl]phenol
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Overview
Description
2-Methoxy-5-[5-(3,4,5-trimethoxyphenyl)-1,2,3-thiadiazol-4-yl]phenol is a complex organic compound known for its diverse biological activities This compound features a thiadiazole ring, which is a five-membered ring containing two nitrogen atoms and one sulfur atom, attached to a phenol group and a trimethoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-5-[5-(3,4,5-trimethoxyphenyl)-1,2,3-thiadiazol-4-yl]phenol typically involves multiple steps. One common route starts with the preparation of 3,4,5-trimethoxybenzyl alcohol, which undergoes a series of reactions to form the desired compound. The key steps include:
Formation of the Thiadiazole Ring: This step involves the reaction of appropriate precursors with Lawesson’s reagent, which is known for its ability to introduce sulfur into organic molecules.
Coupling Reactions: The thiadiazole ring is then coupled with a phenol derivative under specific conditions, such as the presence of potassium hydroxide in ethanol.
Final Modifications: The final product is obtained after purification and crystallization steps, ensuring the desired purity and structure.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-5-[5-(3,4,5-trimethoxyphenyl)-1,2,3-thiadiazol-4-yl]phenol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the thiadiazole ring into other sulfur-containing heterocycles.
Substitution: The phenol and methoxy groups can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperoxybenzoic acid and potassium permanganate.
Reduction: Reducing agents such as hydrogen gas in the presence of palladium on carbon (Pd/C) are often used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine or nitric acid.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups onto the aromatic ring.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 2-Methoxy-5-[5-(3,4,5-trimethoxyphenyl)-1,2,3-thiadiazol-4-yl]phenol involves its interaction with specific molecular targets:
Tubulin Inhibition: The compound strongly inhibits tubulin polymerization, disrupting cell division and leading to cell cycle arrest.
Enzyme Inhibition: It inhibits enzymes like Hsp90 and thioredoxin reductase, which are involved in various cellular processes.
Pathways Involved: The compound affects pathways related to cell proliferation, apoptosis, and stress response, contributing to its potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Colchicine: An anti-gout agent that also inhibits tubulin polymerization.
Podophyllotoxin: Used for treating external genital warts and also targets tubulin.
Combretastatin A4: A potent microtubule-targeting agent with similar mechanisms of action.
Uniqueness
2-Methoxy-5-[5-(3,4,5-trimethoxyphenyl)-1,2,3-thiadiazol-4-yl]phenol stands out due to its unique combination of a thiadiazole ring and trimethoxyphenyl group, which enhances its biological activity and specificity. This structural uniqueness allows it to interact with a broader range of molecular targets, making it a versatile compound for research and therapeutic applications .
Properties
CAS No. |
916165-29-2 |
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Molecular Formula |
C18H18N2O5S |
Molecular Weight |
374.4 g/mol |
IUPAC Name |
2-methoxy-5-[5-(3,4,5-trimethoxyphenyl)thiadiazol-4-yl]phenol |
InChI |
InChI=1S/C18H18N2O5S/c1-22-13-6-5-10(7-12(13)21)16-18(26-20-19-16)11-8-14(23-2)17(25-4)15(9-11)24-3/h5-9,21H,1-4H3 |
InChI Key |
CKVJTIBVQWUORX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=C(SN=N2)C3=CC(=C(C(=C3)OC)OC)OC)O |
Origin of Product |
United States |
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